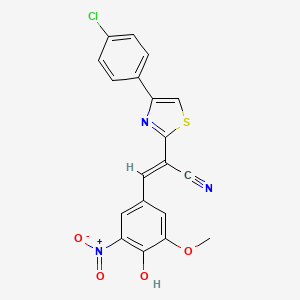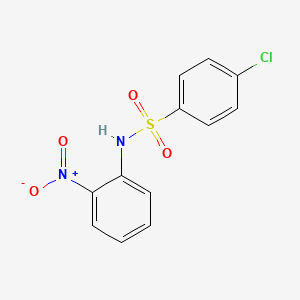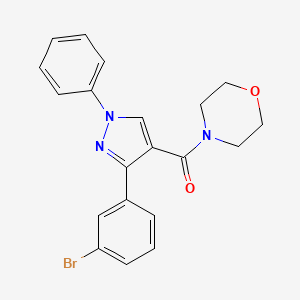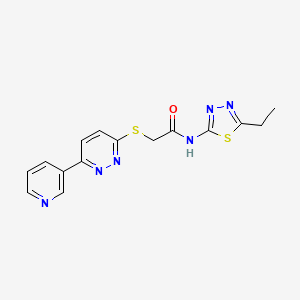![molecular formula C12H14ClFN2 B2878445 [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287274-41-1](/img/structure/B2878445.png)
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, studies suggest that it may exert its therapeutic effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species and decrease the levels of glutathione in cancer cells, leading to cell death. It has also been shown to modulate the levels of various cytokines and chemokines involved in the immune response, leading to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for cancer therapy. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
There are various future directions for the research of [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a neuroprotective agent in other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and identify any potential toxicities associated with its use.
Conclusion:
In conclusion, [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory treatment, and neuroprotection. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and identify any potential toxicities associated with its use.
Méthodes De Synthèse
The synthesis of [3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 2-chloro-6-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and neuroprotection. In cancer therapy, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In anti-inflammatory treatment, it has shown promising results in reducing inflammation in animal models of rheumatoid arthritis. In neuroprotection, it has shown potential in protecting against neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c13-9-2-1-3-10(14)8(9)4-11-5-12(6-11,7-11)16-15/h1-3,16H,4-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJPABMGNJYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)




![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
amino]-1-ethanol](/img/structure/B2878374.png)


![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)

